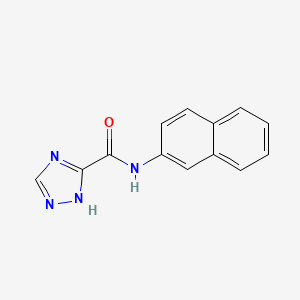
(Z)-2-(2-(butan-2-ylidene)hydrazinyl)-4-phenylthiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2Z)-2-(BUTAN-2-YLIDENE)HYDRAZIN-1-YL]-4-PHENYL-1,3-THIAZOLE is a heterocyclic compound containing nitrogen and sulfur atoms. Compounds with thiazole rings are significant in medical chemistry due to their wide range of biological activities and applications in drug development and industrial products .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2Z)-2-(BUTAN-2-YLIDENE)HYDRAZIN-1-YL]-4-PHENYL-1,3-THIAZOLE can be achieved through the Hantzsch thiazole synthesis. This method involves reacting thiosemicarbazide derivatives with various haloketones. The reaction can be carried out in aprotic solvents like tetrahydrofuran (THF) or 1,4-dioxane, with or without a base catalyst . The use of a base catalyst can shorten the reaction time .
Industrial Production Methods
Industrial production methods for thiazole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific conditions for industrial production of 2-[(2Z)-2-(BUTAN-2-YLIDENE)HYDRAZIN-1-YL]-4-PHENYL-1,3-THIAZOLE would depend on the desired scale and application.
化学反応の分析
Types of Reactions
2-[(2Z)-2-(BUTAN-2-YLIDENE)HYDRAZIN-1-YL]-4-PHENYL-1,3-THIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The thiazole ring can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The specific conditions would vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield oxides of the thiazole ring, while substitution reactions could introduce new functional groups into the molecule.
科学的研究の応用
2-[(2Z)-2-(BUTAN-2-YLIDENE)HYDRAZIN-1-YL]-4-PHENYL-1,3-THIAZOLE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial properties against multidrug-resistant microorganisms.
Medicine: Explored for its potential use in developing new drugs with antimicrobial and antifungal properties.
Industry: Utilized in the development of bioactive compounds and industrial products.
作用機序
The mechanism of action of 2-[(2Z)-2-(BUTAN-2-YLIDENE)HYDRAZIN-1-YL]-4-PHENYL-1,3-THIAZOLE involves its interaction with molecular targets within microorganisms. The compound’s antimicrobial properties are attributed to its ability to disrupt essential biological processes in bacteria and fungi, leading to their inhibition or death . The specific molecular targets and pathways involved would depend on the microorganism and the compound’s structure.
類似化合物との比較
Similar Compounds
- 1-(Butan-2-ylidene)-2-(2-nitrophenyl)hydrazine
- 2-[(2Z,5R)-2-[(E)-2-[4-(2H-1,3-benzodioxol-5-yl)butan-2-ylidene]hydrazin-1-ylidene]-4-oxo-1,3-thiazolidin-5-yl]-N-(4-propoxyphenyl)acetamide
Uniqueness
2-[(2Z)-2-(BUTAN-2-YLIDENE)HYDRAZIN-1-YL]-4-PHENYL-1,3-THIAZOLE is unique due to its specific structure, which includes a thiazole ring and a hydrazone moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
特性
分子式 |
C13H15N3S |
|---|---|
分子量 |
245.35 g/mol |
IUPAC名 |
N-[(Z)-butan-2-ylideneamino]-4-phenyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C13H15N3S/c1-3-10(2)15-16-13-14-12(9-17-13)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3,(H,14,16)/b15-10- |
InChIキー |
IMYKUKUFCNPNOY-GDNBJRDFSA-N |
異性体SMILES |
CC/C(=N\NC1=NC(=CS1)C2=CC=CC=C2)/C |
正規SMILES |
CCC(=NNC1=NC(=CS1)C2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1Z)-6-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene]-5-(morpholin-4-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11098727.png)

![3-chloro-5-(4-chlorophenyl)-N-(4-fluorobenzyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11098731.png)
![2,2'-[benzene-1,4-diylbis(methanediylsulfanediyl)]bis(1-benzyl-1H-imidazole)](/img/structure/B11098736.png)
![Methyl 6a-(3-nitrophenyl)-4,6-dioxo-5-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B11098738.png)

![3-[(4E)-3-Methyl-5-oxo-4-[(2-oxo-1,2-dihydroquinolin-3-YL)methylidene]-4,5-dihydro-1H-pyrazol-1-YL]benzoic acid](/img/structure/B11098746.png)
![2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-4,6-dimethylpyrimidine](/img/structure/B11098763.png)
![(3E)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}-N-(prop-2-en-1-yl)butanamide](/img/structure/B11098771.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-{[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)propanamide](/img/structure/B11098775.png)

![1-Naphthyl bicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B11098792.png)
![4-[(Z)-(2-{4-[(3,4-dimethylphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B11098796.png)
![N-(3-chlorophenyl)-2-(4-chlorophenyl)-2-{[(2,4-dichlorophenoxy)acetyl]amino}acetamide](/img/structure/B11098797.png)
